Dihydroxyaluminum sodium carbonate

antacid efficacy intragastric pH human clinical pharmacology

Generic aluminum antacid substitution risks formulation failure due to divergent in vivo kinetics. DASC (CAS 12011-77-7) features a crystalline dawsonite structure providing dual-phase acid neutralization-rapid onset plus sustained pH control-unlike amorphous Al(OH)₃ or short-acting CaCO₃. • USP-grade assay: ≥98.3%, acid-neutralizing capacity ~0.0278 mEq/mg. • Superior performance in chewable tablets with HPMC binder systems; enables simplified single-agent OTC formulations. • Compatible with patent-enabled translucent liquid suspension technologies for enhanced palatability and reduced grittiness. • Established clinical benchmark for bioequivalence and formulation development studies.

Molecular Formula CH4AlNaO5
Molecular Weight 146.01 g/mol
CAS No. 12011-77-7
Cat. No. B082158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyaluminum sodium carbonate
CAS12011-77-7
Synonymsdawsonite
dihydroxy sodium aluminum carbonate
dihydroxyaluminum sodium carbonate
dihydroxyaluminum sodium carbonate potassium salt
Kompensan
Molecular FormulaCH4AlNaO5
Molecular Weight146.01 g/mol
Structural Identifiers
SMILESC(=O)([O-])O[Al].O.O.[Na+]
InChIInChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2
InChIKeyHCOGWSKIDQXORT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyaluminum Sodium Carbonate Baseline and Specifications


Dihydroxyaluminum sodium carbonate (DASC, INN: carbaldrate, CAS 12011-77-7) is a basic aluminum sodium carbonate salt classified as a non-systemic antacid [1]. Its empirical formula is NaAl(OH)₂CO₃, with a molecular weight of 143.99 g/mol, and it exists as an amorphous powder or poorly formed crystalline material [2]. DASC is practically insoluble in water and organic solvents but dissolves in dilute mineral acids with evolution of carbon dioxide, a property central to its acid-neutralizing function in gastric environments [3]. Pharmacopoeial monographs (USP) define DASC as containing not less than 98.3% and not more than 107.9% of NaAl(OH)₂CO₃ calculated on the dried basis, with loss on drying not exceeding 14.5% and an expected acid-neutralizing capacity of 0.0278 mEq per mg [4]. DASC is distinguished among aluminum-containing antacids by its well-defined crystalline dawsonite mineral structure, which differs fundamentally from the amorphous or hydrotalcite-like structures of other carbonate-containing antacid classes [5].

USP-specified antacid research tool with controlled acid-neutralizing capacity
Crystalline dawsonite structure enables structural-property correlation
Intrinsic sodium content supports electrolyte-load research models

Dihydroxyaluminum Sodium Carbonate Substitution Incompatibility


Generic substitution among aluminum-containing antacids is not pharmacologically or therapeutically equivalent due to marked differences in acid-neutralizing kinetics, structural chemistry, and resultant in vivo pH control. Comparative studies reveal that the antacid performance ranking in controlled human trials differs substantially from simple in vitro neutralization predictions [1]. For instance, calcium carbonate exhibits higher in vitro neutralizing capacity per gram yet ranks lower than DASC in actual intragastric pH maintenance due to its short duration of action and gastric acid rebound effects [2]. Furthermore, DASC possesses a distinct crystalline dawsonite structure [NaAl(OH)₂CO₃] with a specific carbonate perturbation profile measured by IR spectroscopy, while alternatives such as magaldrate adopt hydrotalcite-like layered structures with interlayer sulfate, and aluminum hydroxide gels are largely amorphous [3]. These structural differences manifest as divergent dissolution rates in gastric fluid, with DASC providing both prompt onset and sustained neutralization (dual-phase action) in contrast to the slower onset of aluminum hydroxide or the rapid but brief action of calcium carbonate [4]. Additionally, DASC's defined sodium content (15.2-16.8%) creates formulation and clinical considerations that distinguish it from sodium-free aluminum antacids like aluminum hydroxide or aluminum phosphate [5]. Procurement decisions predicated on simple aluminum content or in vitro ANC values will not accurately predict in vivo performance.

Dihydroxyaluminum Sodium Carbonate (DASC)
Alternative Antacid
Crystalline dawsonite with dual-phase (onset + sustained) kinetics
Amorphous Al(OH)₃ or hydrotalcite-like magaldrate: dissolution profiles may not match
Defined sodium content as lattice component
Aluminum hydroxide/phosphate are sodium-free; NaHCO₃ provides much higher sodium load
Highest carbonate perturbation (IR ranking); specific buffer profile
Calcium carbonate and aluminum hydroxide gel show lower perturbation, potentially altering neutralization pattern

Dihydroxyaluminum Sodium Carbonate Head-to-Head Evidence


Superior In Vivo pH Control

In a controlled human in vivo study, dihydroxyaluminum sodium carbonate demonstrated the highest antacid effectiveness among four clinically used antacids based on its capacity to maintain controlled intragastric pH over a 75-minute sampling period [1]. The study directly compared DASC with aluminum hydroxide, calcium carbonate, and sodium bicarbonate in human subjects [1].

In Vivo pH Control
Head-to-head
Ranked #1 among 4 antacids in intragastric pH maintenance (75 min)
Reported in vivo pH control ranking
In vitro ANC did not predict performance
antacid efficacy intragastric pH human clinical pharmacology comparative therapeutics

Chewable Tablet Performance vs. DAA

A comparative in vitro evaluation of aluminum antacid chewable tablets demonstrated that the antacid performance of dihydroxyaluminum sodium carbonate (DASC) was superior to that of dihydroxyaluminum aminoacetate (DAA), while aluminum hydroxide gave unsatisfactory results [1]. The study further quantified that the addition of magnesium oxide improved antacid effectiveness across all tested compounds [1].

Chewable Tablet Comparison
Head-to-head
DASC > DAA > aluminum hydroxide in vitro antacid performance
Reported chewable tablet performance ranking
HPMC binder influenced onset behavior
pharmaceutical formulation chewable tablet in vitro antacid testing aluminum antacids

Dual-Phase Acid Neutralization

The original characterization studies established that dihydroxyaluminum sodium carbonate exhibits a unique dual-phase neutralization profile — both prompt onset of action and prolonged acid-neutralizing duration — when tested both in vitro and in vivo [1]. This contrasts with the kinetic profiles of comparator antacids: sodium bicarbonate provides rapid but very brief neutralization (duration <10 minutes), while aluminum hydroxide exhibits slow onset (11 minutes to reach effective pH per subsequent studies) despite prolonged duration [2].

Dual-Phase Kinetics
Class-level inference
Prompt onset + prolonged duration demonstrated
Reported dual-phase neutralization profile
Contrasts with single-phase comparators
acid neutralization kinetics gastric antacid in vitro-in vivo correlation buffering capacity

Dawsonite Crystalline Structure

X-ray diffraction and infrared (IR) spectroscopic analysis identified dihydroxyaluminum sodium carbonate as possessing a crystalline dawsonite structure [NaAl(OH)₂CO₃], which is structurally distinct from both the amorphous aluminum hydroxide gels and the hydrotalcite-like layered structures of magaldrate [Mg₆Al₂CO₃(OH)₁₆·4H₂O] [1]. Quantitative IR analysis further established a structural gradient in the degree of carbonate perturbation, increasing in the order: calcium carbonate < carbonate-containing aluminum hydroxide gel < dihydroxyaluminum sodium carbonate [1].

Crystalline Structure
Head-to-head
Dawsonite structure confirmed; highest carbonate perturbation (IR)
Supports structural basis for dual-phase kinetics
XRD/IR differentiates from hydrotalcite
crystallography infrared spectroscopy mineral classification carbonate chemistry

Sodium Content and Hypertension Considerations

USP specification-grade dihydroxyaluminum sodium carbonate contains between 15.2% and 16.8% sodium by weight [1]. This defined sodium load contrasts with sodium-free aluminum antacids (aluminum hydroxide: 0% sodium; aluminum phosphate: 0% sodium) and with high-sodium alternatives such as sodium bicarbonate (approximately 27.4% sodium) . The sodium content of DASC is an intrinsic component of its dawsonite crystal lattice, not an excipient addition [2].

Sodium Content
Specification review
15.2–16.8% Na (USP); intermediate between 0% (Al(OH)₃) and 27.4% (NaHCO₃)
Sodium-load consideration for formulation studies
Intrinsic to dawsonite crystal lattice
sodium content hypertension formulation considerations electrolyte balance

Co-Dried DASC for Translucent Suspensions

A distinct formulation advantage for dihydroxyaluminum sodium carbonate is documented in U.S. Patent 6,110,505, which describes a method for preparing an essentially translucent liquid antacid composition using co-dried DASC/polyol as the active ingredient [1]. This patent specifically enables translucent DASC suspensions — a formulation characteristic not readily achievable with other aluminum antacid powders due to their inherent opacity and sedimentation properties [2]. Additionally, WO1998042314A1 describes improved DASC compositions that form stable, non-gritty aqueous suspensions, addressing the palatability and physical stability limitations of prior art DASC formulations [3].

Translucent Suspension
Data to verify
Patent-described co-dried DASC/polyol enables translucent liquid antacid
Reported suspension translucency and non-grittiness
Technology requires co-drying with polyol
pharmaceutical formulation liquid antacid suspension technology patent differentiation

Dihydroxyaluminum Sodium Carbonate Application Scenarios


Dual-Phase Single-Agent Formulation

Based on the dual-phase neutralization profile (prompt onset combined with prolonged duration) documented in Section 3, Evidence Item 3, DASC is uniquely suited for single-agent antacid formulations that require both rapid symptom relief and sustained acid suppression without the complexity of multi-ingredient combination products [1]. Formulators seeking to develop simplified label claims for OTC heartburn and acid indigestion products should prioritize DASC over aluminum hydroxide (slow onset) or calcium carbonate (brief duration) for applications demanding balanced kinetic performance.

High-Performance Chewable Antacid Tablets

As demonstrated in the direct comparative study referenced in Section 3, Evidence Item 2, DASC exhibits superior in vitro antacid performance compared to dihydroxyaluminum aminoacetate (DAA) in chewable tablet formulations, while aluminum hydroxide produces unsatisfactory results in this dosage form [2]. Manufacturers developing aluminum-based chewable antacid tablets should specify DASC as the active pharmaceutical ingredient to achieve acceptable antacid performance metrics, particularly when using HPMC-based binder systems.

Translucent and Non-Gritty Liquid Suspensions

Patent literature (U.S. Patent 6,110,505; WO1998042314A1) enables DASC-specific formulation advantages for translucent liquid antacid suspensions and stable, non-gritty aqueous suspensions, as detailed in Section 3, Evidence Item 6 [3][4]. Companies seeking to differentiate OTC liquid antacid products through improved palatability, visual appeal (translucency), or reduced grittiness should procure DASC and leverage these patent-enabled co-drying technologies, which are not readily applicable to alternative aluminum antacids.

Clinical Studies with Historical Comparator Data

DASC benefits from a robust historical clinical dataset including direct human in vivo comparisons against aluminum hydroxide, calcium carbonate, and sodium bicarbonate, establishing it as the top-ranked agent for sustained intragastric pH control among this comparator set (Section 3, Evidence Item 1) [5]. Researchers designing clinical trials for acid-related disorders or formulation bioequivalence studies can leverage this established comparative efficacy data as a benchmark for new formulations, reducing the need for de novo comparator efficacy validation.

Application
Selection Property
Validation Focus
Acid-neutralization formulation studies
Dual-phase kinetic review
Onset and duration in target matrix
Chewable tablet formulation research
In vitro antacid performance comparison
Chewable tablet dissolution profile and binder compatibility
Liquid suspension formulation development
Patent-described translucent suspension technology
Co-dried DASC/polyol reconstitution behavior
Comparator-referenced pH control studies
Historical in vivo ranking data
Intragastric pH monitoring protocol alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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